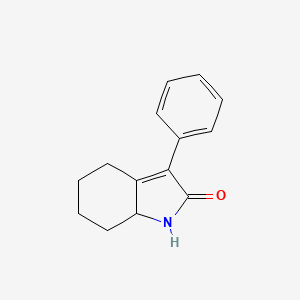
3-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-one is a chemical compound with the molecular formula C13H15NO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,6,7,7a-Hexahydro-2H-indol-2-one: A structurally similar compound with different substituents.
2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-1-phenyl-: Another related compound with a phenyl group attached to the indole ring.
Uniqueness
3-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-one is unique due to its specific structural features and the presence of a phenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
65265-86-3 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
3-phenyl-1,4,5,6,7,7a-hexahydroindol-2-one |
InChI |
InChI=1S/C14H15NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h1-3,6-7,12H,4-5,8-9H2,(H,15,16) |
Clé InChI |
WMFSKEQQDZKUSL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C(=O)NC2C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


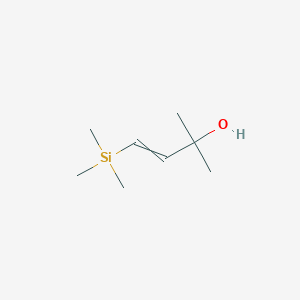

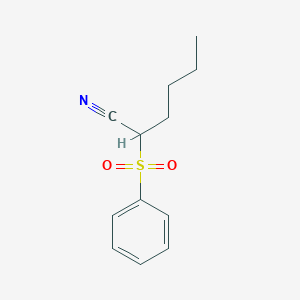

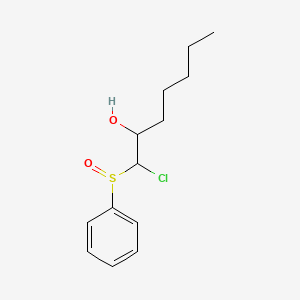

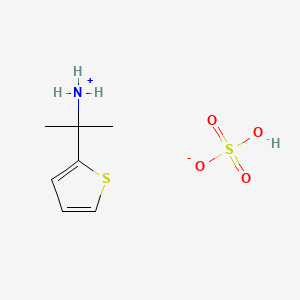
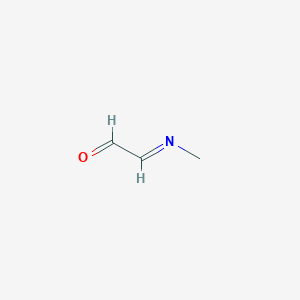
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)

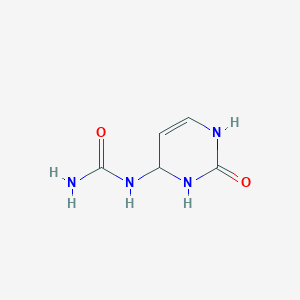

![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
